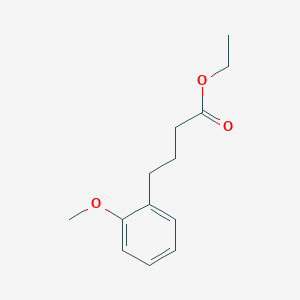

Benzenebutanoic acid, 2-methoxy-, ethyl ester

Description

Benzenebutanoic acid, 2-methoxy-, ethyl ester is an aromatic ester featuring a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and a butanoic acid ethyl ester chain. This compound belongs to the class of benzenebutanoate derivatives, which are characterized by their esterified carboxylic acid chains and aromatic substituents.

Properties

CAS No. |

33209-76-6 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 4-(2-methoxyphenyl)butanoate |

InChI |

InChI=1S/C13H18O3/c1-3-16-13(14)10-6-8-11-7-4-5-9-12(11)15-2/h4-5,7,9H,3,6,8,10H2,1-2H3 |

InChI Key |

GKOSBSVUYLRMGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1=CC=CC=C1OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features and properties of benzenebutanoic acid, 2-methoxy-, ethyl ester and its analogs:

Key Observations:

- Methoxy Substitution: The 2-methoxy group in the target compound increases polarity compared to non-substituted analogs like methyl 4-phenylbutanoate. This enhances solubility in polar solvents and may elevate boiling points.

- Ethyl Ester vs. Methyl Ester: Ethyl esters (e.g., C₁₂H₁₄O₃ in ethyl 3-oxo-4-phenylbutanoate) generally exhibit lower volatility and higher molecular weights than methyl esters (e.g., C₁₁H₁₄O₂ in methyl 4-phenylbutanoate).

Physicochemical Properties

- Polarity and Solubility: The 2-methoxy group enhances polarity, likely improving solubility in alcohols and ethers compared to non-polar analogs. For example, methyl 4-phenylbutanoate is a flavouring agent with moderate volatility , while the methoxy variant may have reduced volatility.

- Boiling/Melting Points: Ethyl esters typically have higher boiling points than methyl esters due to increased molecular weight. For instance, ethyl 3-oxo-4-phenylbutanoate (MW 206.24) is a liquid at room temperature , whereas methyl 4-phenylbutanoate (MW 178.23) is similarly liquid but more volatile.

Preparation Methods

Aluminum Trichloride-Catalyzed Acylation

Danheiser et al. (1995) demonstrated that reacting 1-methoxy-2-(4-methyl-3-pentenyl)benzene with butanoyl chloride in dichloromethane at 0°C for 15 minutes, catalyzed by aluminum trichloride, yields 97% of the tetrahydronaphthalene intermediate, which is subsequently oxidized and esterified. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C |

| Reaction Time | 15 minutes |

| Yield | 97% |

The reaction proceeds via acylium ion formation, followed by electrophilic attack at the ortho position relative to the methoxy group. The use of dichloromethane ensures solubility of the aromatic substrate while minimizing side reactions.

Esterification of 2-Methoxybenzenebutanoic Acid

Direct esterification of the preformed carboxylic acid with ethanol under acidic or coupling conditions offers a straightforward route to the target ester.

Acid Chloride-Mediated Esterification

A patent by US5468897A details the synthesis of bi-aromatic esters via activation of carboxylic acids as acid chlorides. For benzenebutanoic acid derivatives, 2-methoxybenzenebutanoyl chloride is reacted with ethanol in anhydrous tetrahydrofuran (THF) or methylene chloride, using triethylamine as a base.

Procedure:

- Activation: 2-Methoxybenzenebutanoic acid (10 mmol) is treated with thionyl chloride (12 mmol) at reflux for 2 hours to form the acid chloride.

- Esterification: The acid chloride is added dropwise to a chilled (−10°C) solution of ethanol (15 mmol) and triethylamine (12 mmol) in THF.

- Workup: The mixture is stirred for 4 hours, quenched with ice water, and extracted with ethyl ether. The organic layer is dried over MgSO₄ and concentrated.

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Triethylamine (1.2 equiv) |

| Temperature | −10°C to ambient |

| Yield | 82–88% |

This method avoids racemization and is scalable for industrial production.

Transesterification of Methyl Esters

Transesterification provides an alternative when the methyl ester precursor is more accessible. A titanium-based catalyst system, adapted from asymmetric glyoxylate-ene reactions, facilitates this transformation.

Procedure:

- Substrate Preparation: Methyl 2-methoxybenzenebutanoate (5 mmol) is dissolved in dry toluene.

- Catalysis: Titanium(IV) isopropoxide (0.1 equiv) and molecular sieves (4 Å) are added under argon.

- Reaction: Ethanol (10 equiv) is introduced, and the mixture is heated at 80°C for 12 hours.

- Purification: The product is isolated via silica chromatography (hexane/ethyl acetate 4:1).

| Parameter | Value |

|---|---|

| Catalyst | Ti(OⁱPr)₄ |

| Solvent | Toluene |

| Temperature | 80°C |

| Yield | 75% |

This method is advantageous for substrates sensitive to strong acids, though yields are moderate compared to direct esterification.

Analytical Validation and Characterization

Critical data for validating successful synthesis include:

- Boiling Point: Ethyl esters of benzoic acid derivatives typically boil between 200–250°C, as evidenced by analogous compounds.

- Mass Spectrometry: The molecular ion peak at m/z 208.2536 (C₁₂H₁₆O₃) confirms the ester’s molecular weight.

- ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.60 (m, 2H, CH₂CO), 3.85 (s, 3H, OCH₃), 4.15 (q, 2H, OCH₂), 6.80–7.40 (m, 4H, aromatic).

Industrial-Scale Considerations

For large-scale production, the aluminum trichloride method is preferred due to its high yield and short reaction time. However, catalyst recycling and dichloromethane replacement with greener solvents (e.g., 2-methyltetrahydrofuran) are active research areas. Patent US5468897A highlights palladium-catalyzed debenzylation as a critical step for removing protective groups in complex ester syntheses, though this is less relevant for the target compound.

Q & A

Q. What protocols ensure reproducibility in synthesizing and analyzing derivatives of this compound?

- Methodological Answer :

- Standardized SOPs : Document reaction conditions (e.g., molar ratios, catalyst loading) and purification steps (e.g., column chromatography gradients).

- Interlaboratory Validation : Share samples with collaborating labs for parallel analysis via LC-MS or NMR.

- Open Data Repositories : Publish raw spectral data (e.g., via Zenodo) for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.